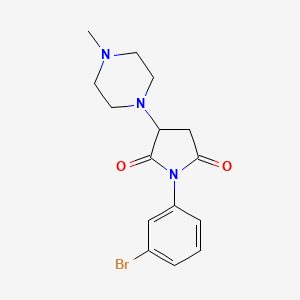
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRD-9424, is a small molecule that has been synthesized for potential use in scientific research. This compound has been shown to have promising effects in various biochemical and physiological assays, making it a potentially valuable tool for researchers in a variety of fields.
作用机制
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione works by binding to a specific pocket on the BRD4 protein, preventing it from carrying out its normal functions. This inhibition of BRD4 activity has been shown to have a variety of downstream effects, including the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on BRD4 activity, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of a family of enzymes called histone deacetylases, which are involved in the regulation of gene expression. This inhibition has been shown to have potential therapeutic effects in a variety of diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its selectivity for certain proteins, which allows researchers to study their specific functions in greater detail. Additionally, the synthesis of this compound has been optimized and validated, ensuring its purity and reproducibility. However, one limitation of this compound is its potential toxicity, which can limit its use in certain assays.
未来方向
There are several potential future directions for research on 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of BRD4, which could have even greater therapeutic potential. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its effects. Finally, there is ongoing research into the potential toxicity of this compound and ways to mitigate this risk.
合成方法
The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-methylpiperazine to form an intermediate compound. This intermediate is then reacted with succinic anhydride to produce the final product, this compound. The synthesis of this compound has been optimized and validated in several studies, ensuring its purity and reproducibility.
科学研究应用
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the role of certain proteins in disease states. For example, this compound has been shown to selectively inhibit the activity of a protein called BRD4, which is involved in the development of cancer and other diseases. By selectively targeting this protein, researchers can gain insights into its role in disease and potentially develop new therapies.
属性
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-5-7-18(8-6-17)13-10-14(20)19(15(13)21)12-4-2-3-11(16)9-12/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUFJBEPRYPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)
![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)

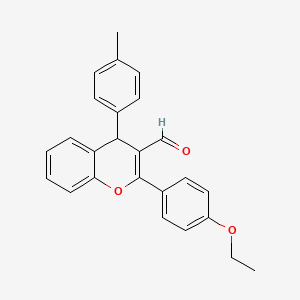
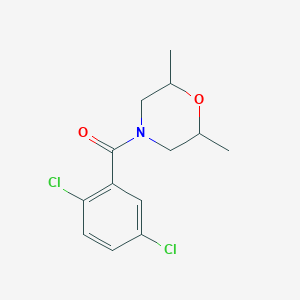
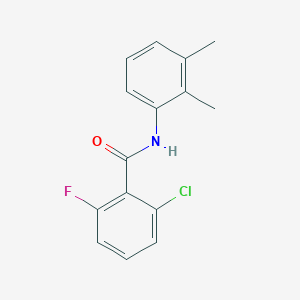
![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
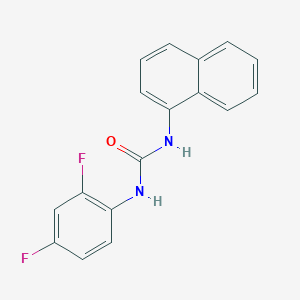
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)